molecular formula C13H14O3 B2671939 (E)-ethyl 3-(3-acetylphenyl)acrylate CAS No. 82885-96-9

(E)-ethyl 3-(3-acetylphenyl)acrylate

Cat. No. B2671939
CAS RN: 82885-96-9
M. Wt: 218.252
InChI Key: ZVELQYLDAYQUHI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 3-(3-acetylphenyl)acrylate, also known as ethyl 3-(3-acetylphenyl)acrylate or EA, is a chemical compound that belongs to the family of acrylates. It is commonly used in scientific research for its various applications in the field of biochemistry and physiology.

Scientific Research Applications

Palladium-Catalyzed Polymerization

A study by Dai and Chen (2018) demonstrated that α-diimine-based palladium catalysts could efficiently mediate copolymerizations of ethylene with acrylic acid and other comonomers, leading to branched, carboxylic acid-functionalized polyolefin materials. This process offers a direct and economical route to access copolymers with potentially better control over their microstructures and material properties, which have great industrial importance due to their applications in various fields (Dai & Chen, 2018).

Aldol Condensation for Ethyl Acrylate Synthesis

Sararuk et al. (2017) developed a Ce-P-Cs/γ-Al2O3 catalyst for the aldol condensation of ethyl acetate with formaldehyde, optimizing key reaction parameters to achieve a significant yield of ethyl acrylate (EA). This process highlights the potential of utilizing specific catalysts for the efficient synthesis of EA, an important precursor for varnishes, adhesives, and textile finishes (Sararuk et al., 2017).

Corrosion Inhibition

Lgaz et al. (2017) investigated the corrosion inhibition behavior of three chalcone derivatives on mild steel in hydrochloric acid solution, including a compound structurally related to "(E)-ethyl 3-(3-acetylphenyl)acrylate." Their study demonstrated high inhibition activities and provided insights into the adsorption behavior and protective mechanism offered by these inhibitors, illustrating the potential of such compounds in corrosion protection applications (Lgaz et al., 2017).

Polymerization and Material Properties

Research by Shi et al. (2009) on the rapid aqueous RAFT polymerization of water-soluble acrylic monomers under mild visible light irradiation at ambient temperature presents an innovative approach to polymer synthesis. This method highlights the potential for developing well-controlled polymerization processes for acrylic monomers, including derivatives of "(E)-ethyl 3-(3-acetylphenyl)acrylate," in environmentally friendly conditions (Shi et al., 2009).

properties

IUPAC Name

ethyl (E)-3-(3-acetylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)8-7-11-5-4-6-12(9-11)10(2)14/h4-9H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVELQYLDAYQUHI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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